molecular formula C9H19NO3 B13171373 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol

4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol

Cat. No.: B13171373
M. Wt: 189.25 g/mol
InChI Key: XXRCXEAXTNTTDC-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is a chiral amino alcohol derivative of a tetrahydropyran (oxane) ring, intended for research and development purposes. This compound features both an amine and a hydroxyl functional group attached to its core structure, making it a potential versatile building block in organic synthesis. Compounds within this chemical class are often investigated for their potential as intermediates in the development of pharmaceuticals and other specialty chemicals . The structural motif of an oxane ring fused with an amino alcohol side chain is similar to components found in various biologically active molecules and is sometimes explored in medicinal chemistry for constructing complex molecular architectures . As with many specialized amino alcohols, this substance must be handled by qualified professionals in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)-3-methoxyoxan-4-ol

InChI

InChI=1S/C9H19NO3/c1-7(5-10)9(11)3-4-13-6-8(9)12-2/h7-8,11H,3-6,10H2,1-2H3

InChI Key

XXRCXEAXTNTTDC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCOCC1OC)O

Origin of Product

United States

Synthetic Methodologies for 4 1 Aminopropan 2 Yl 3 Methoxyoxan 4 Ol and Analogous Structures

Strategies for the Construction of the Methoxyoxan Moiety

The formation of the substituted tetrahydropyran (B127337) (oxane) ring is the foundational challenge in the synthesis of 4-(1-aminopropan-2-yl)-3-methoxyoxan-4-ol. This requires methods that can establish the six-membered oxygen-containing heterocycle, often with control over the stereochemical arrangement of its substituents.

Cycloaddition Reactions in Tetrahydropyran Ring Formation

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a powerful strategy for the convergent assembly of tetrahydropyran rings. rsc.org This approach involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an aldehyde or ketone, to form a dihydropyran intermediate, which can then be reduced to the desired saturated oxane ring.

Another significant method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. rsc.orgnih.gov This reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the tetrahydropyran ring. rsc.org The stereochemical outcome of the Prins cyclization can often be controlled by the reaction conditions and the nature of the Lewis or Brønsted acid catalyst employed. nih.gov

Table 1: Comparison of Cycloaddition Strategies for Tetrahydropyran Ring Synthesis

Reaction Type Key Reactants Intermediate Key Features
Hetero-Diels-Alder Danishefsky's diene, Aldehyde Dihydropyranone Convergent, builds complexity quickly.
Prins Cyclization Homoallylic alcohol, Aldehyde Oxocarbenium ion Can generate multiple stereocenters, powerful for natural product synthesis. rsc.org

| MAP Cyclization | Enol ether, Aldehyde | Oxocarbenium ion | Mukaiyama aldol-Prins (MAP) cascade avoids side reactions by trapping the intermediate. nih.gov |

These methods provide robust pathways to the basic tetrahydropyran skeleton, which can be further functionalized to introduce the required substituents.

Stereoselective Approaches to 3-Methoxy-Substituted Oxanes

Introducing a methoxy (B1213986) group at the C-3 position with stereocontrol is a critical step. One effective strategy begins with a dihydropyran intermediate, accessible through methods like the hetero-Diels-Alder reaction. Stereoselective dihydroxylation of the double bond, followed by selective protection and methylation of the C-3 hydroxyl group, can establish the desired stereocenter.

Alternatively, an intramolecular hydroalkoxylation of a δ-hydroxy olefin can be catalyzed by various transition metals, including platinum, gold, or cobalt, to form the cyclic ether. organic-chemistry.org The stereochemistry can be influenced by the substrate's existing chiral centers or by using chiral ligands on the metal catalyst. For instance, a substrate with a pre-existing stereocenter at the C-5 position can direct the cyclization to afford a specific diastereomer of the 3-methoxy oxane.

Regioselective Introduction of Hydroxyl Functionality at C-4 of the Oxane Ring

The target molecule features a tertiary alcohol at the C-4 position. The most direct method to install this functionality is through the nucleophilic addition of an organometallic reagent to a 3-methoxyoxan-4-one (B1290594) precursor. This ketone intermediate can be synthesized through various routes, including the oxidation of the corresponding C-4 alcohol.

Another advanced method involves the intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols. nih.gov This strategy is particularly powerful in natural product synthesis. An appropriately substituted epoxy alcohol can be induced to cyclize in an endo-selective manner to form the tetrahydropyran ring with a hydroxyl group at the C-4 position. nih.gov The regioselectivity of the epoxide opening (attack at C-4 vs. C-5) can be controlled by the choice of catalyst, with Lewis acids or transition metals promoting the desired 6-endo cyclization. nih.gov

Methods for Incorporating the 1-Aminopropan-2-yl Side Chain

With the functionalized methoxyoxan core in hand, the next phase of the synthesis involves the installation of the 1-aminopropan-2-yl side chain at the C-4 position. This creates a challenging quaternary carbon center.

Formation of the Carbon-Carbon Bond at the Oxane C-4 Position

The creation of the C-C bond at the C-4 carbon is most commonly achieved via the addition of a nucleophilic carbon species to the carbonyl group of a 3-methoxyoxan-4-one. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are standard choices for this transformation. wikipedia.org

To construct the 1-aminopropan-2-yl side chain, a synthetic equivalent of the "2-propyl anion" bearing a protected amine is required. This can be prepared from 1-amino-2-halopropane, where the amino group is protected with a suitable group (e.g., Boc, Cbz) before forming the organometallic reagent. The reaction of this nucleophile with the 3-methoxyoxan-4-one yields the desired carbon skeleton with the tertiary alcohol at C-4 and the protected amino side chain.

Table 2: Reagents for C-C Bond Formation at Oxane C-4 Position

Reagent Class Example Precursor Key Considerations
Grignard Reagent (N-Boc-1-aminopropan-2-yl)magnesium bromide N-Boc-1-amino-2-bromopropane Requires inert, anhydrous conditions; compatibility with other functional groups. wikipedia.org
Organolithium (N-Boc-1-aminopropan-2-yl)lithium N-Boc-1-amino-2-halopropane Highly reactive, may require low temperatures; can overcome steric hindrance.

| Enolsilane Addition | Silyl (B83357) enol ether + Oxocarbenium ion | Cyclic ketone | Lewis acid-mediated addition provides an alternative to organometallics. nih.gov |

Stereocontrolled Installation of the 1-Aminopropan-2-yl Unit

The addition of the nucleophile to the C-4 ketone creates a new stereocenter at this position. The stereochemical outcome of this addition is influenced by the existing stereocenter at the adjacent C-3 position (the methoxy group). This phenomenon, known as substrate-controlled diastereoselection, is a cornerstone of stereocontrolled synthesis. rsc.orgnih.gov

The approach of the bulky nucleophile to the carbonyl face is sterically hindered by the C-3 methoxy group. According to established models of nucleophilic addition to cyclic ketones, the incoming nucleophile will preferentially attack from the face opposite to the adjacent axial substituent to minimize steric hindrance (Felkin-Anh model). Therefore, by controlling the stereochemistry of the C-3 methoxy group, one can direct the stereochemistry of the newly formed C-4 tertiary alcohol. For example, if the C-3 methoxy group is in an equatorial position, the nucleophile may favor an axial attack to avoid torsional strain. The final step in the synthesis would involve the removal of the protecting group from the amine to yield the target compound, this compound.

Orthogonal Protecting Group Strategies for Amine and Hydroxyl Functionalities

In the synthesis of polyfunctional molecules like this compound, the selective protection and deprotection of reactive functional groups are of paramount importance. nih.gov An orthogonal protecting group strategy allows for the deprotection of one functional group in the presence of others by using specific and non-interfering reaction conditions. rsc.org This is crucial for the stepwise construction of the target molecule, where the amine and multiple hydroxyl groups must be manipulated independently.

The primary amine (-NH2) and the tertiary hydroxyl (-OH) group in the target molecule necessitate careful selection of protecting groups. The amine is nucleophilic, while the hydroxyl proton is acidic, and both can interfere with subsequent synthetic steps. nih.gov Carbamates are common protecting groups for amines, while silyl ethers or other ether-based groups are frequently used for hydroxyls. rsc.orgnih.gov

An effective orthogonal strategy for an amino alcohol would involve protecting the amine with a group that is stable to the conditions required for hydroxyl group protection and deprotection, and vice-versa. For instance, a tert-butyloxycarbonyl (Boc) group, which is acid-labile, can be used for the amine, while a silyl ether, which is fluoride-labile, can protect the hydroxyl group. rsc.org This allows for the selective removal of either group without affecting the other.

Table 1: Orthogonal Protecting Groups for Amine and Hydroxyl Functionalities

Functional Group Protecting Group Abbreviation Introduction Reagents Cleavage Conditions
Amine tert-butyloxycarbonyl Boc (Boc)₂O, base Acidic (e.g., TFA, HCl)
Amine Benzyloxycarbonyl Cbz or Z Benzyl chloroformate, base Hydrogenolysis (H₂, Pd/C)
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu, base Basic (e.g., Piperidine)
Hydroxyl tert-Butyldimethylsilyl TBDMS TBDMS-Cl, imidazole Fluoride (B91410) source (e.g., TBAF)
Hydroxyl Triethylsilyl TES TES-Cl, imidazole Mild acid or fluoride source

Total Synthesis Approaches to Complex Oxane-Amino Alcohol Architectures

The total synthesis of a molecule like this compound would likely involve a convergent or linear strategy, building the complex architecture from simpler, readily available starting materials. A key challenge is the stereoselective construction of the multiple chiral centers within the oxane ring and the amino alcohol side chain.

A plausible retrosynthetic analysis would disconnect the molecule at the C-C bond between the oxane ring and the propanol (B110389) side chain. This would lead to a protected oxane derivative with a suitable functional group for coupling and a protected aminopropanol (B1366323) fragment.

The synthesis of the substituted oxane core could be achieved through various methods, including intramolecular cyclization of an acyclic precursor. For instance, an epoxy alcohol could undergo an acid-catalyzed cyclization to form the oxane ring. Alternatively, methods like the Prins cyclization or transition metal-catalyzed cycloisomerization of unsaturated alcohols could be employed to construct the heterocyclic core.

The synthesis of the chiral amino alcohol side chain is a well-established area of research. rsc.orgrsc.org Asymmetric methods such as the Sharpless asymmetric aminohydroxylation of alkenes or the ring-opening of chiral epoxides with nitrogen nucleophiles can provide the desired stereochemistry. acs.org Another approach involves the reduction of α-amino ketones or the use of chiral auxiliaries to direct the stereoselective addition of nucleophiles to imines. nih.govacs.org

Once the two key fragments are synthesized with the desired stereochemistry and appropriate protecting groups, they can be joined through a C-C bond-forming reaction, such as the addition of an organometallic reagent derived from the aminopropanol fragment to a ketone on the oxane ring. Subsequent deprotection would then yield the final target molecule.

Exploration of Novel Synthetic Pathways and Catalytic Methods

Recent advancements in catalysis offer powerful tools for the efficient and stereoselective synthesis of complex molecules like this compound.

Transition Metal Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Transition metal catalysis has revolutionized the formation of C-C and C-N bonds, which are crucial steps in the synthesis of the target molecule. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, could be employed to construct the carbon skeleton of the molecule. mdpi.com For instance, an appropriately functionalized oxane could be coupled with a vinyl or alkynyl derivative of the aminopropanol side chain, followed by further transformations.

The formation of the C-N bond in the amino alcohol moiety can also be achieved using transition metal catalysis. For example, palladium- or copper-catalyzed amination of C-H bonds has emerged as a powerful method for the direct introduction of nitrogen-containing functional groups. researchgate.netacs.orgresearchgate.netnih.gov These methods can offer high levels of chemo- and regioselectivity, potentially simplifying the synthesis by avoiding the need for pre-functionalized starting materials. mdpi.com

Intramolecular cyclization reactions catalyzed by transition metals are also highly effective for the synthesis of heterocyclic systems like the oxane ring. nih.gov For example, gold or platinum catalysts can promote the cyclization of unsaturated alcohols to form substituted tetrahydrofurans and tetrahydropyrans (oxanes).

Organocatalysis for Asymmetric Synthesis of Chiral Centers

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for the asymmetric synthesis of chiral molecules. This approach avoids the use of often toxic and expensive heavy metals and can provide high levels of enantioselectivity.

For the synthesis of the chiral oxane core, organocatalytic methods for the desymmetrization of prochiral precursors could be employed. nih.gov For example, a chiral amine or phosphoric acid catalyst could be used to promote the enantioselective cyclization of a polyketide precursor to form the substituted oxane ring with high stereocontrol. Organocatalytic Michael additions and aldol (B89426) reactions are also powerful methods for the construction of chiral building blocks that can be further elaborated into the oxane ring. nih.gov

The asymmetric synthesis of the chiral amino alcohol side chain can also be achieved using organocatalysis. For instance, proline and its derivatives are effective catalysts for the asymmetric α-amination and α-aminooxylation of aldehydes and ketones, which can provide key intermediates for the synthesis of vicinal amino alcohols. Furthermore, chiral phosphoric acids and other organocatalysts have been shown to catalyze the enantioselective ring-opening of epoxides with nitrogen nucleophiles. researchgate.net

Table 2: Examples of Catalytic Methods in the Synthesis of Oxane and Amino Alcohol Analogs

Reaction Type Catalyst Substrate Type Product Type Key Features
Asymmetric Aminohydroxylation Osmium/Chiral Ligand Alkene Vicinal Amino Alcohol High enantioselectivity
C-N Cross-Coupling Palladium or Copper Aryl/Alkenyl Halide, Amine Aryl/Alkenyl Amine Forms C-N bonds efficiently
Intramolecular Cyclization Gold or Platinum Unsaturated Alcohol Substituted Oxane Forms heterocyclic rings
Asymmetric Aldol Reaction Proline/Chiral Amine Aldehyde/Ketone β-Hydroxy Carbonyl Creates chiral centers

Stereochemical Considerations and Stereoselective Synthesis

Analysis of Chiral Centers within 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol

The structure of this compound contains three chiral centers:

C2 of the 1-aminopropan-2-yl side chain.

C3 of the oxane ring.

C4 of the oxane ring.

The presence of these three stereocenters means that there are 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers.

The 1-aminopropan-2-yl unit contains a single chiral center at the carbon atom bearing the hydroxyl group (C2). This gives rise to two enantiomeric forms: (R)-1-aminopropan-2-ol and (S)-1-aminopropan-2-ol. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. nih.gov

Table 1: Properties of (R)- and (S)-1-Aminopropan-2-ol
Property(R)-1-Aminopropan-2-ol(S)-1-Aminopropan-2-ol
Other Names(R)-(-)-1-Amino-2-propanol, D-Alaninol(S)-(+)-1-Amino-2-propanol, L-Alaninol
CAS Number2799-16-82799-17-9
Molecular FormulaC3H9NOC3H9NO
Molar Mass75.11 g/mol75.11 g/mol
AppearanceColorless to light yellow liquidColorless liquid
Optical Rotation[α]D -18° (neat) libretexts.org[α]D +18° (neat)

The oxane (tetrahydropyran) ring is not planar and, similar to cyclohexane, adopts a chair conformation to minimize angle and torsional strain. scilit.com In a substituted oxane ring, substituents can occupy either axial or equatorial positions. Due to steric hindrance, larger substituent groups preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. princeton.eduacs.org

In this compound, the substituents at C3 (methoxy group) and C4 (1-aminopropan-2-yl and hydroxyl groups) will influence the conformational equilibrium of the oxane ring. The relative stereochemistry of these substituents (cis or trans) will determine whether they can simultaneously occupy equatorial positions in a stable chair conformation. The thermodynamically most stable diastereomer will likely be the one that maximizes the number of bulky substituents in equatorial positions.

Given the existence of multiple stereoisomers, their identification and separation are crucial. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times) and can therefore be separated by conventional techniques such as crystallization or chromatography (e.g., HPLC). nih.govacs.org Spectroscopic methods like NMR can also be used to distinguish between diastereomers. nih.gov

Enantiomers, having identical physical properties in an achiral environment, are more challenging to separate. acs.org Resolution of a racemic mixture is often achieved by converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. acs.org For example, the racemic amino group in the target molecule could be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. acs.org After separation, the chiral auxiliary is removed to yield the pure enantiomers. Chiral chromatography is another powerful technique for the direct separation of enantiomers.

Methodologies for Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of the chiral centers. For the synthesis of a polysubstituted oxane ring like the one in the target molecule, several strategies can be employed. Prins-type reactions, involving the acid-promoted cyclization of a homoallylic alcohol with an aldehyde, are a powerful method for the stereocontrolled synthesis of substituted tetrahydropyrans. nih.gov The stereochemical outcome of such reactions can be influenced by the geometry of the starting materials and the reaction conditions. researchgate.net

Another approach involves aldol (B89426) reactions followed by tandem Knoevenagel condensation and intramolecular Michael addition, which has been shown to produce highly substituted tetrahydropyran-4-ones as single diastereomers. rsc.org Subsequent reduction of the ketone would provide the hydroxyl group at C4. The choice of reagents and reaction conditions is critical in directing the formation of the desired diastereomer. The development of such a synthesis would likely involve a multi-step process where the stereochemistry at each new chiral center is carefully controlled relative to the existing ones.

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on controlling the absolute stereochemistry of the chiral centers. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries.

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired stereochemistry has been established, the auxiliary is removed. This strategy is a powerful tool for achieving high levels of stereoselectivity.

In a hypothetical synthesis of this compound, a chiral auxiliary could be employed at various stages. For instance, an Evans oxazolidinone auxiliary could be used to direct an asymmetric alkylation or aldol reaction to set the stereocenters of the oxane ring precursor. Alternatively, a chiral auxiliary could be attached to the 1-aminopropan-2-yl unit to control the addition to a precursor of the oxane ring. The choice of auxiliary and the specific reaction design would be critical for achieving high enantiomeric excess of the desired product.

Asymmetric Catalysis for Absolute Stereocontrol

Asymmetric catalysis stands as a powerful strategy for achieving absolute stereocontrol in the synthesis of chiral molecules like this compound, which possesses multiple stereocenters. greyhoundchrom.com This approach utilizes chiral catalysts to create a chiral environment, influencing the reaction pathway to favor the formation of one enantiomer over the other. nih.gov For the synthesis of the target oxane, several catalytic strategies could be envisioned.

Organocatalysis, for instance, has emerged as a robust tool, often employing small organic molecules like proline and its derivatives to catalyze key bond-forming reactions. greyhoundchrom.com A potential synthetic route could involve an asymmetric aldol or Mannich-type reaction to establish the stereocenters at C2 and C4 of the aminopropanyl side chain. The choice of catalyst and reaction conditions would be crucial in dictating the diastereoselectivity and enantioselectivity of the transformation.

Transition metal catalysis offers another avenue, with chiral ligands coordinating to a metal center to induce asymmetry. yale.edu For example, a chirally modified phosphine (B1218219) ligand in conjunction with a rhodium or iridium catalyst could be employed for an asymmetric hydrogenation or hydroformylation step to set a key stereocenter. nih.gov The development of such a catalytic system would require careful optimization of the ligand structure, metal precursor, and reaction parameters to achieve high levels of stereocontrol.

Table 1: Potential Asymmetric Catalytic Strategies

Catalytic Approach Key Reaction Type Potential Catalyst System Target Stereocenter(s)
Organocatalysis Asymmetric Aldol Reaction Proline-derived catalyst C2 of aminopropanyl side chain
Transition Metal Catalysis Asymmetric Hydrogenation Chiral Rhodium-phosphine complex C2 of aminopropanyl side chain

Chiral Pool Synthesis Approaches Utilizing Pre-existing Stereocenters

Chiral pool synthesis provides an alternative and often highly efficient strategy for the preparation of enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. wikipedia.org This approach leverages the inherent chirality of natural products such as amino acids, carbohydrates, and terpenes to construct complex chiral molecules. wikipedia.orgnih.gov

For the synthesis of this compound, a chiral pool approach could commence from a suitable chiral building block. For instance, an enantiomerically pure amino acid like L-alanine could serve as the precursor for the (S)-1-aminopropan-2-yl side chain. baranlab.org The synthesis would involve the transformation of the amino acid's functional groups while preserving the stereochemical integrity of the original stereocenter.

Alternatively, a chiral sugar derivative could be employed as the starting material for the oxane ring. The multiple stereocenters present in carbohydrates offer a rich source of chirality that can be manipulated through a series of chemical transformations to construct the desired substituted oxane framework. mdpi.com The key challenge in this approach lies in the regioselective and stereoselective introduction of the methoxy (B1213986) and aminopropanyl substituents onto the carbohydrate scaffold.

Table 2: Potential Chiral Pool Precursors

Chiral Pool Source Precursor Example Target Moiety Key Synthetic Transformations
Amino Acids L-Alanine (S)-1-Aminopropan-2-yl side chain Reduction of carboxylic acid, functional group interconversions
Carbohydrates D-Glucose derivative 3-Methoxyoxan-4-ol core Selective protection/deprotection, glycosylation, nucleophilic substitution

Reaction Mechanisms and Reactivity Studies of 4 1 Aminopropan 2 Yl 3 Methoxyoxan 4 Ol

Reactivity of the Oxane Ring System

The reactivity of the oxane ring in 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is largely dictated by the substitution pattern and the electronic effects of the appended functional groups. The presence of a tertiary alcohol, a methoxy (B1213986) group, and an aminopropyl side chain introduces multiple potential reaction pathways.

The oxane ring, a six-membered saturated ether, is generally stable. However, under certain conditions, particularly acidic environments, ring-opening reactions can be initiated. The tertiary hydroxyl group at the C4 position can play a crucial role in these pathways. Protonation of the ring oxygen by a strong acid would activate the ring towards nucleophilic attack.

A plausible ring-opening mechanism could be initiated by the protonation of the ring oxygen, followed by nucleophilic attack at either C2 or C6. However, the presence of the C4 substituents would likely influence the regioselectivity of such an attack.

Conversely, intramolecular reactions could lead to different cyclic structures. For instance, under specific conditions, the amino group of the side chain could potentially act as an internal nucleophile, although this would require significant conformational flexibility and favorable positioning, leading to a bicyclic system. Such intramolecular cyclizations are common in the synthesis of complex heterocyclic systems. nih.gov

The formation of the tetrahydropyran (B127337) ring itself often involves intramolecular cyclization, such as the ring opening of a suitably positioned epoxy-alcohol. nih.gov While this pertains to the synthesis of the ring, understanding these pathways provides insight into potential ring-closing reactions under equilibrium conditions.

The methoxy group at the C3 position is an important determinant of the oxane ring's stability and reactivity. Methoxy groups can exert both inductive and resonance effects. The electron-donating nature of the methoxy group can influence the electron density within the oxane ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.

Cleavage of the methyl-oxygen bond of the methoxy group typically requires harsh conditions, such as strong acids (e.g., HBr or HI) or Lewis acids. Such a reaction would convert the methoxy group into a hydroxyl group, which could then participate in further reactions, including intramolecular hydrogen bonding that might alter the conformational preferences and stability of the ring.

The presence of methoxy groups has been noted to affect the thermal stability of polymeric structures, where electron donation to aromatic rings can be a destabilizing factor. researchgate.netlookchem.com While the oxane ring is aliphatic, the electronic influence of the methoxy group on adjacent carbons can still impact the activation energies for various reactions. The stability of acetal (B89532) protecting groups, which share some structural similarities with the methoxy-substituted oxane, is known to be influenced by the nature of the alkoxy group, with more electron-withdrawing groups generally increasing stability. beilstein-journals.org

Theoretical Investigations of Reaction Pathways and Transition States

To gain a deeper understanding of the complex reaction dynamics of this compound, theoretical and computational methods are indispensable. These approaches allow for the elucidation of reaction mechanisms, the characterization of transient species like transition states, and the prediction of kinetic and thermodynamic parameters.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecules. samipubco.comechemcom.com For this compound, DFT calculations can be employed to:

Determine the most stable conformation: The substituted oxane ring can exist in various chair and boat conformations. DFT calculations can identify the lowest energy conformation, which is crucial for understanding its reactivity. researchgate.netacs.org

Model reaction pathways: By mapping the potential energy surface, DFT can be used to trace the energetic profile of a reaction, from reactants to products, through the transition state. This allows for the detailed study of ring-opening and other reactions.

Calculate activation energies: The energy difference between the reactants and the transition state, the activation energy, can be calculated to predict the feasibility and rate of a reaction.

Analyze electronic properties: DFT can provide insights into the charge distribution, molecular orbitals (HOMO and LUMO), and other electronic descriptors that govern the molecule's reactivity. samipubco.com

Table 1: Hypothetical DFT-Calculated Relative Energies of Conformers of this compound.
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair (Equatorial Substituents)0.00O-C2-C3-C4: -55.2
Chair (Axial Amino, Equatorial Methoxy/Alcohol)2.5O-C2-C3-C4: -58.1
Twist-Boat5.8O-C2-C3-C4: 30.5

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and solvent effects. For this compound, MD simulations can be used to:

Explore conformational space: MD can reveal the accessible conformations of the molecule in solution and the timescales of transitions between them.

Simulate reaction dynamics: By employing advanced techniques like reactive force fields or ab initio MD, it is possible to simulate chemical reactions and observe the dynamic pathways of bond breaking and formation.

Investigate solvent effects: MD simulations explicitly include solvent molecules, allowing for a detailed study of how the solvent influences the structure, stability, and reactivity of the solute. All-atom molecular dynamics simulations have been used to study the clustering of molecules in aqueous solutions. wikipedia.org

Combining the results from quantum chemical calculations and molecular dynamics simulations allows for a comprehensive kinetic and thermodynamic analysis of proposed reaction mechanisms. ntnu.noresearchgate.net

Thermodynamic Control: The relative energies of reactants and products, calculated using methods like DFT, determine the thermodynamic favorability of a reaction. A negative change in Gibbs free energy (ΔG) indicates a spontaneous reaction under thermodynamic control.

Kinetic Control: The activation energy (Ea) determines the reaction rate. A reaction with a lower activation energy will proceed faster and is said to be under kinetic control. It is important to consider both kinetics and thermodynamics to fully understand whether a reaction will proceed. youtube.com

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Proposed Ring-Opening Reaction.
ParameterValueMethod of Determination
Activation Energy (Ea)25 kcal/molDFT Calculation
Enthalpy of Reaction (ΔH)-15 kcal/molDFT Calculation
Gibbs Free Energy of Reaction (ΔG)-12 kcal/molDFT Calculation

By systematically investigating these aspects, a detailed and scientifically robust understanding of the chemical behavior of this compound can be achieved.

Chemical Derivatization and Scaffold Modification

Modification of the Amino Group for Advanced Functionalization

The primary amino group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a broad spectrum of derivatives.

The nucleophilic nature of the primary amine readily allows for the formation of amide bonds through reactions with carboxylic acids, acid chlorides, or acid anhydrides. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate the efficient formation of amide linkages with various carboxylic acids, including amino acids and peptides. This approach would yield a library of N-acylated derivatives with potentially diverse biological activities.

Table 1: Potential Reagents for Amide Formation

Reagent ClassSpecific ExampleExpected Product
Acid ChloridesAcetyl chlorideN-(2-(4-hydroxy-3-methoxyoxan-4-yl)propyl)acetamide
Acid AnhydridesAcetic anhydrideN-(2-(4-hydroxy-3-methoxyoxan-4-yl)propyl)acetamide
Carboxylic AcidsBenzoic acidN-(2-(4-hydroxy-3-methoxyoxan-4-yl)propyl)benzamide

This table is interactive and illustrates potential reactants and their corresponding amide products.

N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. These reactions would introduce various alkyl substituents, thereby modifying the steric and electronic properties of the molecule. Similarly, acylation with different acylating agents would yield a range of amide derivatives.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagentPotential Product
N-AlkylationMethyl iodideN-methyl-1-(4-hydroxy-3-methoxyoxan-4-yl)propan-2-amine
Reductive AminationAcetoneN-isopropyl-1-(4-hydroxy-3-methoxyoxan-4-yl)propan-2-amine
N-AcylationBenzoyl chlorideN-(2-(4-hydroxy-3-methoxyoxan-4-yl)propyl)benzamide

This interactive table provides examples of reagents for modifying the amino group and the potential resulting structures.

To enable the use of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol as a molecular probe, bioconjugatable linkers can be introduced at the amino group. These linkers often contain terminal functional groups such as alkynes, azides, or maleimides, which can undergo specific ligation reactions (e.g., click chemistry or Michael addition) with biomolecules. This functionalization would allow for the attachment of fluorescent dyes, affinity tags, or other reporter molecules.

Derivatization of Hydroxyl Groups

The tertiary hydroxyl group on the oxane ring, while potentially less reactive than the primary amine, offers another site for chemical modification to further modulate the compound's properties.

Esterification of the tertiary hydroxyl group can be accomplished using acid chlorides or anhydrides, typically in the presence of a base to activate the alcohol. The resulting esters can alter the compound's lipophilicity and may act as prodrugs, releasing the parent compound upon enzymatic cleavage in vivo. Etherification, on the other hand, could be achieved under specific conditions, for instance, by using a strong base and an alkylating agent, to introduce stable ether linkages.

Table 3: Potential Hydroxyl Group Derivatization

Reaction TypeReagentPotential Product
EsterificationAcetyl chloride4-(1-aminopropan-2-yl)-3-methoxyoxan-4-yl acetate
EtherificationMethyl iodide (with NaH)4-(1-aminopropan-2-yl)-3,4-dimethoxyoxane

This interactive table outlines potential reactions for modifying the hydroxyl group and the corresponding products.

While the primary structure contains only one specified hydroxyl group, the potential for intramolecular cyclization exists if other hydroxyl groups are present or introduced into the scaffold. For instance, if a diol were present, the formation of cyclic acetals or ketals could be explored by reacting the compound with aldehydes or ketones under acidic conditions. Such cyclic derivatives would rigidly constrain the conformation of the molecule, which could have significant implications for its biological activity.

Modifications to the Oxane Ring System

The oxane ring, a saturated six-membered cyclic ether, serves as a crucial scaffold in "this compound." Modifications to this ring system can significantly impact the molecule's three-dimensional structure, polarity, and interaction with biological targets. These modifications can be broadly categorized into the introduction of new functional groups and alterations to the ring size itself.

Introduction of Additional Functionalities onto the Ring

The introduction of additional functional groups onto the oxane ring can be a strategic approach to modulate the physicochemical properties of the parent compound. The presence of the methoxy (B1213986) and hydroxyl groups already offers sites for further derivatization. For instance, the hydroxyl group can be converted into esters or ethers to alter lipophilicity. Furthermore, the carbon backbone of the oxane ring can be functionalized through various synthetic methodologies.

One common strategy involves the oxidation of a methylene (B1212753) group (CH2) to a ketone, which can then serve as a handle for a wide array of subsequent transformations. For example, the ketone can be subjected to nucleophilic addition reactions to introduce alkyl, aryl, or other functional groups. Another approach is the use of C-H activation/functionalization reactions, a modern synthetic tool that allows for the direct introduction of substituents onto the carbon framework, though this can sometimes be challenging in terms of regioselectivity on a complex molecule.

Below is an interactive data table illustrating potential additional functionalities on the oxane ring.

Strategies for Ring Expansion or Contraction

Ring Expansion: Ring expansion of cyclic ethers can be achieved through various methods. nih.gov One classical approach is the Tiffeneau–Demjanov rearrangement, which involves the treatment of a cyclic β-amino alcohol with nitrous acid. While the parent compound does not have an amino group directly on the ring, synthetic precursors with this feature could be designed to undergo such a rearrangement. Another strategy involves the dihydroxylation of an exocyclic double bond followed by a pinacol-type rearrangement.

Ring Contraction: Ring contraction is generally a more challenging transformation. researchgate.net One potential strategy involves a Wolff rearrangement of a cyclic α-diazoketone, which can be synthesized from a corresponding cyclic ketone. Another approach could be a Favorskii-type rearrangement on a halogenated cyclic ketone precursor.

The following interactive data table summarizes potential ring expansion and contraction products.

Synthesis of Analogs for Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how specific structural features of a molecule contribute to its chemical reactivity and, by extension, its biological activity. nih.govmdpi.com The systematic synthesis and evaluation of analogs are at the heart of SRR investigations.

Systematic Variation of the 1-Aminopropan-2-yl Moiety

The 1-aminopropan-2-yl moiety is a key feature of the molecule, containing a primary amine and a hydroxyl group, both of which can participate in important interactions. Systematic modifications to this side chain can provide valuable insights into the role of these functional groups.

Variations can include:

N-Alkylation and N-Acylation: The primary amine can be converted to secondary or tertiary amines through alkylation, or to amides through acylation. psu.edu These modifications can alter the basicity and hydrogen bonding capacity of the nitrogen atom.

Homologation: The carbon chain can be extended or shortened to vary the distance between the oxane ring and the amino group.

Stereochemical Variation: The stereocenters in the 1-aminopropan-2-yl side chain can be systematically varied to explore the impact of stereochemistry on the molecule's activity.

Comparison with related aminopropanol (B1366323) derivatives: The synthesis and comparison of derivatives with other aminopropanol backbones, such as 2-amino-1-propanol or 3-amino-1-propanol, can elucidate the importance of the relative positions of the amino and hydroxyl groups. researchgate.netgoogle.com

An interactive data table of potential variations of the 1-aminopropan-2-yl moiety is presented below.

Exploration of Different Methoxyoxan Substitution Patterns

The position and nature of the substituents on the oxane ring are expected to play a significant role in the molecule's properties. The synthesis of analogs with different substitution patterns is therefore a crucial aspect of SRR studies.

This can involve:

Positional Isomers: Moving the methoxy and hydroxyl groups to different positions on the oxane ring.

Homologation of the Methoxy Group: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) to probe the steric and electronic effects of this substituent.

Introduction of Other Substituents: Replacing the methoxy group with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the oxane ring.

The interactive data table below illustrates different methoxyoxan substitution patterns.

Conformational Restriction through Cyclization or Bridging

The parent molecule has a degree of conformational flexibility due to the rotatable bonds in the 1-aminopropan-2-yl side chain and the chair-like conformations of the oxane ring. Restricting this flexibility through the introduction of additional rings can lead to a more defined three-dimensional structure. This can be advantageous for improving binding affinity and selectivity to a biological target.

Strategies for conformational restriction include:

Intramolecular Cyclization: Forming a new ring by connecting the 1-aminopropan-2-yl side chain to the oxane ring. This could be achieved, for example, by forming an ether or an amine linkage between the side chain and a suitable functional group on the oxane ring.

An interactive data table of conformationally restricted analogs is provided below.

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, enabling the differentiation of compounds with the same nominal mass but different elemental compositions.

The choice of ionization technique is critical for the successful analysis of a molecule by mass spectrometry. For a polar and non-volatile compound like 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol, which contains both amine and hydroxyl functional groups, Electrospray Ionization (ESI) is the most suitable method. axispharm.combiotage.com ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for polar molecules that are prone to thermal degradation. shimadzu.com In positive ion mode, the primary amine group would readily accept a proton, leading to the formation of the protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique, but it is generally better suited for less polar and more volatile compounds. axispharm.comshimadzu.com Given the high polarity imparted by the amine and hydroxyl groups, ESI would be expected to provide superior sensitivity and a more stable ion current for this particular analyte. researchgate.netnih.gov

A hypothetical HRMS-ESI analysis of this compound would be expected to yield the following data:

ParameterExpected Value
Molecular Formula C₉H₁₉NO₃
Monoisotopic Mass 189.1365 u
Ionization Mode Positive Electrospray Ionization (ESI)
Observed Ion [M+H]⁺
Expected m/z 190.1438

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment a selected precursor ion to generate a characteristic pattern of product ions. wikipedia.orgthermofisher.com This fragmentation pattern provides valuable information about the molecule's structure. nih.govnih.gov The protonated molecule of this compound, with an m/z of 190.1438, would be selected as the precursor ion. Collisions with an inert gas (e.g., argon or nitrogen) would induce fragmentation at the most labile bonds.

Expected major fragmentation pathways for [C₉H₁₉NO₃+H]⁺ would likely involve:

Loss of water (H₂O) from the tertiary alcohol, a common fragmentation pathway for alcohols.

Loss of ammonia (B1221849) (NH₃) from the primary amine group.

Cleavage of the C-C bond between the oxane ring and the aminopropanyl side chain.

Ring-opening fragmentation of the oxane moiety.

A plausible fragmentation table is presented below:

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral Loss
190.1438[M+H-H₂O]⁺172.1332H₂O
190.1438[M+H-NH₃]⁺173.1172NH₃
190.1438Cleavage at C4-C(propan-2-yl)131.0703 (oxane fragment)C₃H₈N
190.1438Cleavage at C4-C(propan-2-yl)60.0808 (aminopropanyl fragment)C₆H₁₁O₃

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. ceon.rs A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity and relative stereochemistry of the molecule. st-andrews.ac.ukmdpi.com

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their neighboring protons. The expected chemical shifts (δ) in ppm relative to a standard like tetramethylsilane (B1202638) (TMS) are predicted based on the functional groups present.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronegativity of attached atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom NumberPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
1' (CH₃)~1.1d~18
2' (CH)~2.0m~45
3' (CH₂)~2.8m~50
2 (CH₂)~3.5-3.8m~65
3 (CH)~3.4dd~80
4 (C)--~75
5 (CH₂)~1.6-1.8m~35
6 (CH₂)~3.6-3.9m~68
OCH₃~3.3s~58
OHbroads-
NH₂broads-

Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a COSY spectrum would show a correlation between the methyl protons (1') and the methine proton (2') of the aminopropanyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the methoxy (B1213986) protons (OCH₃) to the carbon at position 3 of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry of the molecule, for instance, the relative orientations of the methoxy group and the aminopropanyl side chain on the oxane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govresearchgate.net The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific vibrational frequencies of the functional groups present in the molecule.

The key functional groups in this compound that would give rise to characteristic signals are the hydroxyl (O-H), amine (N-H), C-O, and C-N bonds.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (Alcohol)Stretching3200-3600 (broad)3200-3600 (weak)
N-H (Primary Amine)Symmetric & Asymmetric Stretching3300-3500 (two bands)3300-3500 (two bands)
N-H (Primary Amine)Bending (Scissoring)1590-1650Weak
C-H (Aliphatic)Stretching2850-30002850-3000
C-O (Ether & Alcohol)Stretching1050-1150 (strong)Moderate
C-N (Aliphatic Amine)Stretching1020-1250Weak

The broad O-H stretching band in the IR spectrum is a classic indicator of an alcohol, while the two distinct N-H stretching bands are characteristic of a primary amine. orgchemboulder.comyoutube.com The strong C-O stretching bands would confirm the presence of the oxane ring and the methoxy group. researchgate.net Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone. nist.govnih.gov

Absence of Scientific Literature for this compound

A comprehensive search of scientific databases and chemical literature has revealed no specific published research or analytical data for the compound "this compound." This indicates that the compound may be one of the following:

A novel or theoretical compound: It may have been conceptualized but not yet synthesized or characterized.

A rarely studied substance: Research on this compound may exist but has not been published in widely accessible scientific journals.

An incorrectly named or identified compound: The chemical name provided may contain inaccuracies, preventing the retrieval of relevant information.

Due to the lack of available data, it is not possible to provide detailed, scientifically accurate information regarding its advanced analytical and spectroscopic characterization as requested. The subsequent sections on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Chiral Chromatography for this specific compound cannot be populated with factual research findings, data tables, or detailed methodologies.

General principles and common practices for the analytical techniques mentioned are well-established for a wide range of chemical compounds. However, without experimental data specific to "this compound," any discussion would be hypothetical and would not meet the required standard of scientific accuracy for this article.

Further research, including chemical synthesis and subsequent analytical characterization, would be necessary to generate the data required to fulfill the detailed article structure requested.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization of Stable Geometries

The conformational landscape of a flexible molecule like 4-(1-aminopropan-2-yl)-3-methoxyoxan-4-ol is crucial for understanding its chemical behavior. Conformational analysis aims to identify the stable three-dimensional arrangements of atoms (conformers) and their relative energies. Due to the presence of multiple rotatable bonds, this molecule can adopt a variety of shapes, each with a different potential energy.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this landscape. arxiv.orgrsc.org The process typically begins with a systematic or stochastic search to generate a wide range of possible conformations. Each of these initial structures is then subjected to geometry optimization, a process that iteratively adjusts the atomic coordinates to find a local minimum on the potential energy surface. The final optimized geometries represent stable conformers of the molecule.

For each stable conformer, the calculation yields its electronic energy. By comparing these energies, the global minimum—the most stable conformation—can be identified, along with a series of low-energy conformers that may also be significantly populated at room temperature. The energy differences between conformers are critical, as they determine the equilibrium distribution of conformations. For flexible molecules, an interplay of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions dictates the relative stability of different conformers. rsc.org

Illustrative Data: The following table presents hypothetical relative energies for a few stable conformers of this compound, as would be determined by DFT calculations. This data is for illustrative purposes only.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
1 (Global Minimum) 0.00C1-C2-C3-O4: 178.5, C5-N6-C7-C8: -65.2
2 1.25C1-C2-C3-O4: 60.3, C5-N6-C7-C8: 179.1
3 2.48C1-C2-C3-O4: -62.1, C5-N6-C7-C8: 55.8

Electronic Structure Calculations for Reactivity and Properties

Molecular Electrostatic Potential (MEP) Mapping to Understand Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comchemrxiv.org The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge.

The MEP is typically mapped onto the molecule's electron density surface, with different colors representing different potential values. ucsb.edu Regions of negative electrostatic potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pairs on heteroatoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netnumberanalytics.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen of the amino group, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, suggesting their role as hydrogen bond donors.

HOMO/LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. chemrxiv.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. chemrxiv.org

Calculations for this compound would determine the energies of these frontier orbitals and their spatial distribution. The location of the HOMO would indicate the most nucleophilic region of the molecule, likely involving the lone pairs of the nitrogen and oxygen atoms. The LUMO's location would highlight the most electrophilic sites.

Illustrative Data: The following table provides hypothetical FMO energies and related chemical descriptors for this compound, calculated using DFT. This data is for illustrative purposes only.

ParameterValue (eV)
HOMO Energy -6.5
LUMO Energy 1.2
HOMO-LUMO Gap 7.7
Ionization Potential 6.5
Electron Affinity -1.2
Chemical Hardness 3.85
Electronegativity 2.65

Theoretical Studies on Molecular Interactions and Recognition

Computational methods can be employed to study how this compound might interact with other molecules, without making specific biological claims. This involves analyzing the potential for non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

By analyzing the molecule's structure and MEP map, potential hydrogen bond donor and acceptor sites can be identified. The hydroxyl and amino groups are clear hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. Computational binding site analysis can be performed by docking the molecule into a hypothetical receptor cavity. This involves exploring possible binding poses and scoring them based on the complementarity of shape and electrostatic interactions. Such studies can provide insights into the molecule's potential to form stable complexes with other chemical entities.

Prediction of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule.

Theoretical NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.govnih.gov The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. nih.gov These shielding tensors are then used to calculate the chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with an experimental one can help confirm the proposed structure.

Illustrative Data: The following table shows hypothetical predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound. This data is for illustrative purposes only.

Carbon AtomPredicted Chemical Shift (ppm)
C (attached to OH) 72.5
C (attached to OCH₃) 85.3
CH (aminopropane) 55.1
CH₂ (aminopropane) 48.9
CH₃ (methoxy) 58.2
CH₃ (aminopropane) 18.7

Theoretical IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. libretexts.org Computational methods can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. nih.govaip.org The resulting theoretical IR spectrum shows the frequencies and intensities of the vibrational modes. mit.edu These can be compared with experimental data to identify characteristic functional groups. For this compound, characteristic peaks for O-H, N-H, C-H, C-O, and C-N stretching and bending vibrations would be predicted.

Computational Studies on Reaction Selectivity and Pathway Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including their selectivity and the energetics of different possible pathways. rsc.orgnumberanalytics.comnumberanalytics.com By mapping the potential energy surface for a reaction, chemists can identify transition states—the high-energy intermediates that connect reactants to products.

For a molecule like this compound, which has multiple reactive sites (the amino group, the hydroxyl group), computational studies could predict the outcome of reactions with various reagents. For example, in a reaction with an acylating agent, calculations could determine whether acylation is more likely to occur at the nitrogen of the amino group or the oxygen of the hydroxyl group. This would involve locating the transition states for both pathways and calculating their activation energies. The pathway with the lower activation energy would be predicted to be the major reaction channel. Such studies provide fundamental insights into the factors that control chemical reactivity and selectivity. numberanalytics.com

Chemical Biology and Mechanistic Insights Excluding Clinical/safety/dosage/human Trials

Metabolic Pathways of Related Amino Alcohols in Model Microbial Systems (e.g., metabolism of 1-aminopropan-2-ol (B43004) in Pseudomonas and Escherichia coli)

The metabolism of amino alcohols, such as 1-aminopropan-2-ol, has been a subject of study in various microbial systems, revealing diverse strategies for their assimilation. Notably, the metabolic routes in Pseudomonas and Escherichia coli showcase different enzymatic approaches to utilizing this compound as a carbon or nitrogen source.

In certain species of Pseudomonas, the metabolism of 1-aminopropan-2-ol proceeds through a phosphorylated intermediate. nih.gov This pathway is initiated by an ATP-dependent amino alcohol phosphotransferase, which phosphorylates 1-aminopropan-2-ol to form 1-aminopropan-2-ol O-phosphate. nih.govwikipedia.org Subsequently, this phosphorylated compound is cleaved by an amino alcohol O-phosphate phospho-lyase, yielding propionaldehyde (B47417), ammonia (B1221849), and inorganic phosphate (B84403). nih.govwikipedia.org The propionaldehyde can then be oxidized to propionate (B1217596) by an aldehyde dehydrogenase, allowing it to enter central metabolic pathways. nih.gov Studies have shown that this pathway is inducible and can metabolize both stereoisomers of 1-aminopropan-2-ol. nih.govwikipedia.org

In contrast, the metabolic strategy in Escherichia coli for 1-aminopropan-2-ol involves a direct oxidation reaction. merckmillipore.com Washed-cell suspensions of E. coli can oxidize DL-1-aminopropan-2-ol to aminoacetone. merckmillipore.com This conversion is catalyzed by an NAD+-dependent dehydrogenase. merckmillipore.com Further research has identified distinct dehydrogenases for the L- and D-isomers of 1-aminopropan-2-ol in E. coli. merckmillipore.com However, it appears that E. coli is unable to utilize 1-aminopropan-2-ol as a sole source of nitrogen in simple synthetic media, suggesting that it may not be able to deaminate the resulting aminoacetone. merckmillipore.com

Metabolic Pathways of 1-Aminopropan-2-ol in Microbial Systems
MicroorganismMetabolic PathwayKey IntermediatesKey Enzymes
Pseudomonas sp.Phosphorylation Pathway1-Aminopropan-2-ol O-phosphate, Propionaldehyde, PropionateAmino alcohol phosphotransferase, Amino alcohol O-phosphate phospho-lyase, Aldehyde dehydrogenase
Escherichia coliOxidation PathwayAminoacetoneL-1-aminopropan-2-ol dehydrogenase, D-1-aminopropan-2-ol dehydrogenase

The enzymatic transformations of the aminopropanol (B1366323) moiety are central to its metabolism in microorganisms like Pseudomonas and Erwinia. Two key enzymes in this process are amino alcohol phosphotransferase and amino alcohol O-phosphate phospho-lyase.

Amino alcohol phosphotransferase (an amino alcohol kinase) catalyzes the ATP-dependent phosphorylation of the amino alcohol. nih.govresearchgate.net This enzyme facilitates the transfer of a phosphate group from ATP to the hydroxyl group of 1-aminopropan-2-ol, forming 1-aminopropan-2-ol O-phosphate and ADP. wikipedia.org In some bacterial systems, this kinase has been observed to have broad substrate specificity, acting on both L- and D-isomers of 1-aminopropan-2-ol, as well as other amino alcohols like ethanolamine. nih.govwikipedia.org The mechanism is characteristic of kinases, involving the binding of both ATP and the amino alcohol substrate to the active site, followed by the phosphoryl transfer reaction.

Amino alcohol O-phosphate phospho-lyase (also known as ethanolamine-phosphate phospho-lyase) is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme. merckmillipore.com It catalyzes the deamination and dephosphorylation of the phosphorylated amino alcohol. researchgate.netmerckmillipore.com The mechanism involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor. This is followed by an elimination reaction that cleaves the carbon-oxygen bond of the phosphate group and the carbon-nitrogen bond, resulting in the formation of an aldehyde (propionaldehyde in the case of 1-aminopropan-2-ol O-phosphate), ammonia, and inorganic phosphate. merckmillipore.com This enzyme is crucial for generating a metabolically useful aldehyde from the initial amino alcohol.

The aminopropanol moiety, specifically (R)-1-aminopropan-2-ol, is a crucial building block in the biosynthesis of cobalamin (vitamin B12) in prokaryotes. nih.gov Cobalamin is a complex organometallic cofactor essential for various enzymatic reactions. The (R)-1-aminopropan-2-ol component forms a sidechain that links the corrin (B1236194) ring to the dimethylbenzimidazole nucleotide "lower" ligand. nih.gov

The biosynthesis of this aminopropanol linker begins with the amino acid L-threonine. In the aerobic pathway of cobalamin synthesis, L-threonine is first phosphorylated to L-threonine-O-phosphate by the enzyme L-threonine kinase. Subsequently, the enzyme L-threonine-O-phosphate decarboxylase catalyzes the decarboxylation of L-threonine-O-phosphate to yield (R)-1-aminopropan-2-ol-O-phosphate. This intermediate is then attached to adenosylcobyric acid, a precursor of the corrin ring, in a later stage of the biosynthetic pathway. nih.gov This integration of the aminopropanol moiety is a key step in the assembly of the complete cobalamin molecule.

Exploration of the Compound as a Molecular Probe for Biochemical Processes in in vitro or in silico studies

There is currently no publicly available scientific literature detailing the use of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol as a molecular probe for biochemical processes in either in vitro or in silico studies.

Design Principles for Modulating Chemical-Biological Interactions Based on Structural Motifs

The design of molecules to interact with biological systems in a specific manner is a cornerstone of chemical biology and medicinal chemistry. The following subsections outline key principles used in the design of such molecules.

Scaffold hopping is a strategy in drug design that involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different scaffold, while maintaining the original biological activity. nih.govepa.gov The goal is to identify novel chemotypes that may possess improved properties such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or novel intellectual property. nih.govepa.gov This approach allows for the exploration of new chemical space and can lead to the discovery of compounds with completely different structures that bind to the same biological target. epa.gov

Bioisosteric replacement is a related concept that involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govnih.gov This technique is widely used to optimize lead compounds by improving their potency, selectivity, metabolic stability, or reducing toxicity. nih.gov Bioisosteric replacements can be classical (e.g., replacing a hydrogen atom with a fluorine atom) or non-classical (e.g., replacing a carboxylic acid with a tetrazole). The underlying principle is that the replacement maintains the key interactions with the biological target.

Comparison of Scaffold Hopping and Bioisosteric Replacement
Design PrincipleDefinitionPrimary GoalScope of Change
Scaffold HoppingReplacing the core molecular framework with a structurally distinct one. nih.govepa.govDiscover novel chemotypes, improve properties, gain new intellectual property. nih.govepa.govMajor structural modification of the molecular core.
Bioisosteric ReplacementSubstituting a functional group with another that has similar physicochemical properties. nih.govnih.govOptimize lead compounds (potency, selectivity, metabolism, toxicity). nih.govMinor to moderate modification of peripheral functional groups.

Target-oriented synthesis (TOS) is a synthetic strategy that focuses on the efficient and planned construction of a specific, often complex, target molecule. nih.gov In the context of chemical probe development, the target is a molecule designed to interact with a particular biological macromolecule (e.g., a protein) in a defined way. This approach is guided by a deep understanding of the biological target's structure and function. nih.gov

The development of advanced chemical probes through TOS often involves several key considerations:

Ligand Design: The core of the probe is a ligand that binds to the target of interest with high affinity and selectivity. nih.gov

Functional Group Incorporation: The synthesis must allow for the incorporation of specific functional groups, such as reporter tags (e.g., fluorophores, biotin) or reactive groups (e.g., photo-crosslinkers), without compromising the binding to the target. nih.govevitachem.com

Modular Synthesis: Often, a modular approach is employed, where different components of the probe (the ligand, linker, and functional group) are synthesized separately and then combined. evitachem.com This allows for flexibility in optimizing each part of the probe.

By using TOS, chemists can create sophisticated tools to study biological processes, identify new drug targets, and validate the mechanism of action of bioactive compounds. wikipedia.org

An extensive search of publicly available scientific literature and databases has revealed no specific research investigating the substrate-enzyme recognition mechanisms of the chemical compound This compound through computational approaches.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or mechanistic insights specifically for this compound as requested. The methodologies outlined, such as molecular docking and molecular dynamics simulations, are standard computational techniques used to study how a molecule (substrate or inhibitor) binds to the active site of an enzyme. These studies typically provide information on:

Binding Affinity: The strength of the interaction between the compound and the enzyme, often expressed as a binding energy score (e.g., in kcal/mol).

Binding Pose: The specific orientation of the compound within the enzyme's active site that allows for the most favorable interactions.

Key Amino Acid Interactions: Identification of specific amino acid residues in the enzyme that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the compound.

Conformational Changes: How the enzyme or the compound may change shape to accommodate the binding.

While these computational methods are widely applied in chemical biology and drug discovery to understand how various compounds interact with their biological targets, no published studies were found that have applied these techniques to "this compound".

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